molecular formula C25H27N3O2S B15031637 3-{[4-(Benzenesulfonyl)piperazin-1-YL]methyl}-9-ethylcarbazole

3-{[4-(Benzenesulfonyl)piperazin-1-YL]methyl}-9-ethylcarbazole

Cat. No.: B15031637
M. Wt: 433.6 g/mol
InChI Key: BKFNMVWLMJSQHA-UHFFFAOYSA-N
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Description

3-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE is a complex organic compound that features a combination of a carbazole core, a piperazine ring, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzenesulfonyl group, converting it to a sulfonamide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonamides.

Mechanism of Action

The mechanism of action of 3-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity . The piperazine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE is unique due to its combination of a carbazole core, piperazine ring, and benzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C25H27N3O2S

Molecular Weight

433.6 g/mol

IUPAC Name

3-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-9-ethylcarbazole

InChI

InChI=1S/C25H27N3O2S/c1-2-28-24-11-7-6-10-22(24)23-18-20(12-13-25(23)28)19-26-14-16-27(17-15-26)31(29,30)21-8-4-3-5-9-21/h3-13,18H,2,14-17,19H2,1H3

InChI Key

BKFNMVWLMJSQHA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C51

Origin of Product

United States

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